3-(Nitromethyl)-1,2-dihydronaphthalene
Description
Properties
CAS No. |
87649-45-4 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(nitromethyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11NO2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7H,5-6,8H2 |
InChI Key |
WVKIDOVZHMZYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)C[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:

Impact of Nitromethyl Group :
- Electronic Effects : The nitro group increases electrophilicity at the 3-position, enhancing reactivity in nucleophilic additions or cycloadditions compared to methyl-substituted analogs.
- Steric Effects: The bulkier -CH₂NO₂ group may hinder reactions requiring planar transition states (e.g., [4+2] cycloadditions) relative to -CH₃ .
Thermal Stability and Isomerization
- Thermal Stability : 1,2-Dihydronaphthalene derivatives are more stable than 1,4-isomers. Hydrogen blanket studies show 1,2-dihydronaphthalene decomposes at 350°C, while nitromethyl substitution likely reduces stability due to nitro group lability .
- Isomerization : 1,4-Dihydronaphthalene isomerizes to the 1,2-isomer under basic conditions. The nitromethyl group may slow isomerization due to increased conjugation stability .
Spectroscopic Properties
- Fluorescence : Methyl-substituted dihydronaphthalenes (e.g., 3-methyl-1,2-dihydronaphthalene) exhibit fluorescence influenced by substituent position. The nitro group in 3-(nitromethyl)-1,2-dihydronaphthalene likely quenches fluorescence via electron withdrawal .
Q & A
Q. Implications for Storage and Reaction Design
- Storage : Use inert atmospheres (N₂/Ar) and low temperatures (−20°C) to minimize decomposition.
- Reaction Optimization : Short reaction times and catalysts (e.g., Pd/C) can mitigate unintended dehydrogenation during synthesis .
What analytical techniques are critical for resolving structural and mechanistic ambiguities in this compound studies?
Q. Core Techniques
- Spectroscopy : FTIR and GC-MS to track aliphatic C-H stretches (indicative of dihydronaphthalene) vs. aromatic peaks (degradation products) .
- Crystallography : X-ray diffraction (e.g., for derivatives like dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate) confirms half-chair conformations and dihedral angles between substituents .
Q. Advanced Mechanistic Probes
- Deuterium Labeling : Traces metabolic pathways in biodegradation studies (e.g., Pseudomonas putida UV4 converting dihydronaphthalenes to cis-dihydrodiols) .
- DFT Calculations : Validate transition states in cobalt-catalyzed reactions (e.g., ΔG°(333 K) for species A→D in ).
How do contradictory data on reaction outcomes arise, and how can they be resolved?
Q. Case Study: Dehydrogenation Under Hydrogen
Q. General Strategies
- Multi-Method Validation : Combine GC, FTIR, and NMR for product profiling.
- Control Experiments : Compare results under varying conditions (e.g., H₂ vs. N₂ blankets) to isolate environmental effects .
What biological activities are associated with 1,2-dihydronaphthalene derivatives, and how can they guide drug discovery?
Q. Known Bioactive Derivatives
Q. Advanced Screening Approaches
- In Silico Docking : Model interactions with targets like cyclooxygenase-2 (COX-2) using crystallographic data.
- Metabolic Profiling : Use Pseudomonas putida UV4 to generate dihydrodiol metabolites for activity testing .
What are the key challenges in scaling up catalytic syntheses of this compound?
Q. Catalyst Degradation
- Issue : Cobalt porphyrin complexes may decompose under prolonged heating.
- Mitigation : Optimize ligand design (e.g., electron-withdrawing groups on porphyrin) to enhance stability .
Q. Regioselectivity Control
- Challenge : Competing pathways (e.g., E-aryl diene vs. dihydronaphthalene formation) reduce yields.
- Solution : Fine-tune steric and electronic properties of diazo precursors .
How can environmental exposure risks of this compound be assessed?
Q. Toxicological Screening
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

